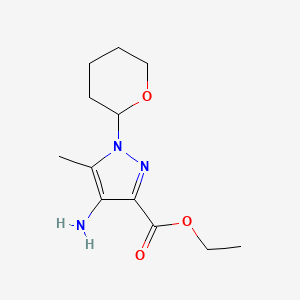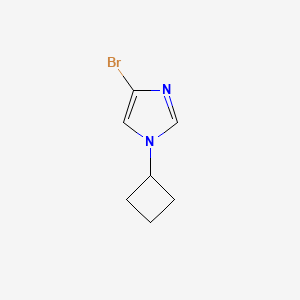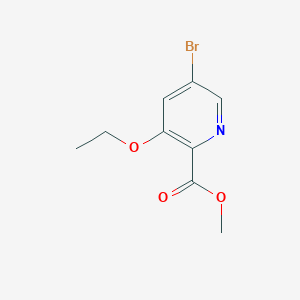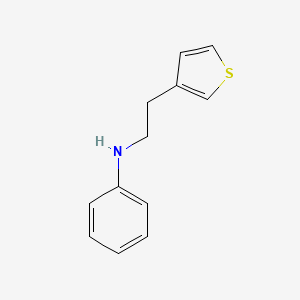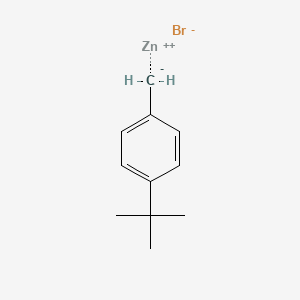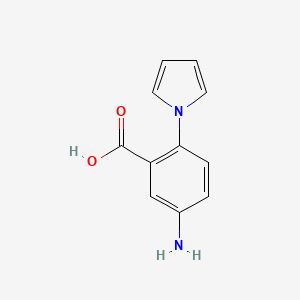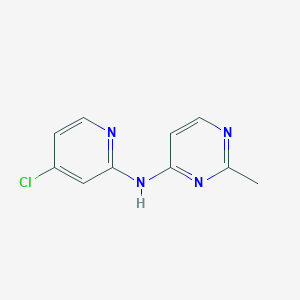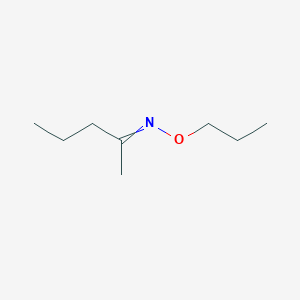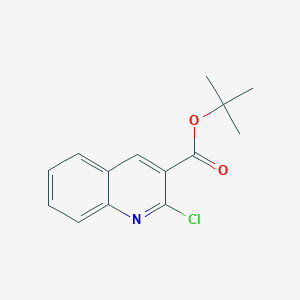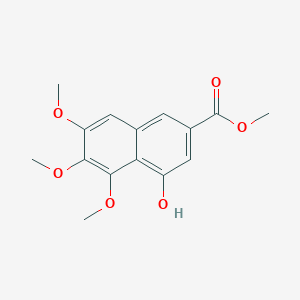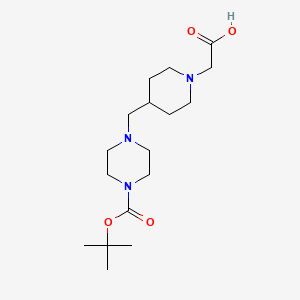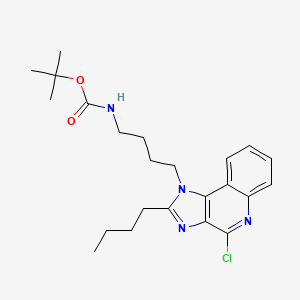
2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is a heterocyclic compound that features a thiopyran ring substituted with amino, nitrophenyl, and dicarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-nitrobenzaldehyde with malononitrile in the presence of a base to form an intermediate, which is then cyclized with thiourea under acidic conditions to yield the target compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques to meet the demands of large-scale production.
化学反応の分析
Types of Reactions
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学的研究の応用
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds, which are valuable in various chemical research and industrial applications.
作用機序
The mechanism of action of 2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
類似化合物との比較
Similar Compounds
2,6-Diamino-4-chloropyrimidine: This compound shares the amino and pyrimidine core but differs in its substituents, leading to different chemical properties and applications.
2,4,6-Triaminopyrimidine: Another similar compound with multiple amino groups, used in different contexts due to its distinct reactivity.
Uniqueness
2,6-Diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile is unique due to the presence of the thiopyran ring and the specific arrangement of its substituents. This unique structure imparts specific chemical and physical properties, making it valuable for targeted applications in various scientific fields.
特性
CAS番号 |
333759-71-0 |
|---|---|
分子式 |
C13H9N5O2S |
分子量 |
299.31 g/mol |
IUPAC名 |
2,6-diamino-4-(2-nitrophenyl)-4H-thiopyran-3,5-dicarbonitrile |
InChI |
InChI=1S/C13H9N5O2S/c14-5-8-11(9(6-15)13(17)21-12(8)16)7-3-1-2-4-10(7)18(19)20/h1-4,11H,16-17H2 |
InChIキー |
NOIFXJYFPFGOKY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2C(=C(SC(=C2C#N)N)N)C#N)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


